7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride
Description
Historical Development and Evolution in Halogenated Indole Research
The exploration of halogenated indole derivatives traces its origins to the mid-19th century, when indole itself was first isolated through the zinc dust distillation of oxindole. The introduction of halogen substituents into the indole scaffold emerged as a pivotal strategy to modulate electronic properties and enhance bioactivity. The synthesis of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride represents a modern iteration of this tradition, building upon methodologies such as ring-closure reductions described for simpler halogenated indoles. Early 20th-century studies focused on natural indole alkaloids, but the systematic halogenation of dihydroindole scaffolds gained momentum in the 1980s with advances in regioselective electrophilic substitution techniques.
This compound's development reflects three key historical phases:
- Natural product isolation era (1866–1930s): Characterization of indole alkaloids from biological sources
- Synthetic methodology boom (1940s–1990s): Development of Fischer indole synthesis and halogenation protocols
- Targeted pharmacophore design (2000s–present): Rational modification of dihydroindole cores for drug discovery
Significance Within Contemporary Academic Research Paradigms
In current research landscapes, 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride serves as:
- A model system for studying electronic effects of adjacent halogen substituents
- A precursor for complex natural product syntheses via palladium-catalyzed cross-coupling
- A template for developing kinase inhibitors and GPCR modulators
Recent studies (2020–2025) have utilized this compound in:
| Research Application | Experimental Use |
|---|---|
| Asymmetric catalysis | Chiral auxiliary in enantioselective alkylations |
| Photodynamic therapy | Heavy atom effect for singlet oxygen generation |
| Supramolecular chemistry | π-Stacking motifs in crystal engineering |
The dihydroindole core demonstrates reduced aromaticity compared to planar indoles, enabling unique reactivity profiles that are being exploited in synthetic methodology development.
Structural Foundation Within Indole Pharmacophore Research
The molecular architecture of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride (C~8~H~7~BrClN·HCl) features:
- Saturated C2-C3 bond : Restricts conformational flexibility while maintaining π-conjugation
- Halogen substituents : Bromine (C7) and chlorine (C5) create distinct electronic environments
- Hydrochloride salt : Enhances solubility for synthetic manipulations
Comparative electronic effects of substituents:
| Position | Substituent | σ~m~ (Hammett) | π-Donor/Acceptor |
|---|---|---|---|
| 5 | Cl | +0.37 | Weak σ-acceptor |
| 7 | Br | +0.39 | Polarizable σ-acceptor |
This substitution pattern creates a polarized electron distribution that facilitates both electrophilic aromatic substitution and transition metal-mediated coupling reactions. The dihydro modification reduces ring aromaticity by approximately 30% compared to fully aromatic indoles, as calculated through HOMA (Harmonic Oscillator Model of Aromaticity) indices.
Position in Pharmaceutical Sciences Research Continuum
As a pharmaceutical intermediate, 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride occupies a strategic position in drug discovery pipelines:
Key roles in medicinal chemistry:
- Lead optimization : Bromine's van der Waals radius (1.85Å) fills hydrophobic binding pockets
- Metabolic stabilization : Chlorine at C5 blocks cytochrome P450 oxidation at adjacent positions
- Salt form selection : Hydrochloride counterion improves bioavailability in early-stage candidates
Recent applications in target classes:
| Target Class | Example Therapeutic Area | Structural Role |
|---|---|---|
| Serotonin receptors | CNS disorders | Core scaffold for 5-HT~2C~ agonists |
| Kinases | Oncology | ATP-binding domain modulator |
| Ion channels | Pain management | Voltage-sensor domain ligand |
The compound's synthetic accessibility (3-step synthesis from commercial starting materials) makes it particularly valuable for high-throughput screening libraries.
Research Significance of Dihydroindole Scaffold Modifications
The 2,3-dihydroindole moiety in this hydrochloride salt enables unique structural manipulations:
Comparative reactivity of dihydro vs. aromatic indoles:
| Reaction Type | Aromatic Indole | Dihydroindole |
|---|---|---|
| Electrophilic substitution | C3 > C2 > C5 | C5 > C7 > C2 |
| Reductive amination | Low yield | High yield |
| Oxidative dearomatization | Not applicable | Facile |
Recent methodological advances using this scaffold include:
- Redox-switchable catalysis : Leveraging the dihydroindole's reversible oxidation states
- Bioorthogonal labeling : Strain-promoted cycloadditions with tetrazines
- Chiral pool synthesis : Exploiting the inherent asymmetry of reduced indole systems
A 2023 study demonstrated the compound's utility in constructing pentacyclic alkaloid cores through sequential organocatalytic and transition metal-mediated steps, achieving enantioenriched products with >98% ee. The dihydro modification proves particularly valuable for controlling stereochemistry at C3 during cascade cyclizations.
Properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKULURICSDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-72-9 | |
| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and chlorination of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride, in cancer treatment. These compounds are being investigated for their antiproliferative effects against various cancer cell lines.
-
Case Study: Antiproliferative Effects
Compound Cell Line GI (nM) 3e Panc-1 29 3e MCF-7 29 Erlotinib MCF-7 33 - Mechanism of Action
Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride involves multiple steps that can be modified to produce various derivatives with enhanced biological activity. This flexibility allows for the exploration of structure-activity relationships (SAR) to optimize efficacy against specific targets.
Synthesis Overview
- Starting Materials : Commonly used starting materials include substituted anilines and halogenated indoles.
- Reagents : Typical reagents include bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide (DMF).
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The presence of bromine and chlorine atoms can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s dual halogenation (Br and Cl) enhances electrophilicity compared to mono-halogenated analogs like 14b (Br only) or 9d (Br + F) . Hydrochloride salt formation improves solubility in polar solvents relative to neutral indoline derivatives (e.g., 77) .
Synthetic Pathways :
- Unlike 77 and 9d , which require multi-step coupling reactions (e.g., imidazole or triazole formation) , the target compound is synthesized via direct halogenation and cyclization, as inferred from similar indoline preparations in .
Physicochemical Properties
- Solubility: The hydrochloride salt form increases aqueous solubility compared to non-ionic analogs like 14b .
- Stability : Halogenation at positions 5 and 7 likely enhances thermal stability due to reduced electron density in the aromatic system .
Crystallographic Insights
- Crystal structures of related dihydroindoles (e.g., I and II in ) reveal that substituents like sulfonyl or nitro groups induce orthogonal ring geometries , which may influence packing efficiency. The target compound’s simpler halogen substituents likely adopt planar conformations, enhancing crystallinity .
Biological Activity
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride is a halogenated indole derivative that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by the presence of bromine and chlorine atoms, suggests various interactions with biological systems. This article explores the compound's biological activity, including its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
The molecular formula of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride is C₈H₈BrClN, with a molecular weight of approximately 230.49 g/mol. The presence of halogen substituents enhances its reactivity, allowing for nucleophilic substitution reactions and electrophilic aromatic substitutions that can lead to further functionalization.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . The halogenated indole derivatives are being investigated for their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Indole derivative | MRSA | 0.98 |
| Indolylquinazolinone | S. aureus ATCC 43300 | <1.0 |
| Indolylquinazolinone | S. epidermidis | 7.80 |
Anticancer Properties
The anticancer potential of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride has been explored through various in vitro studies. Certain indole derivatives have shown promising antiproliferative activity against different cancer cell lines. For example, compounds derived from indoles were found to suppress the growth of rapidly dividing A549 lung cancer cells significantly . This suggests that the biological activity of indole derivatives may extend to cancer treatment.
The mechanisms through which 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological receptors and enzymes involved in cell signaling and metabolism. The halogen atoms may enhance binding affinity to these targets, influencing pathways related to apoptosis and cellular proliferation .
Case Studies
Several studies have highlighted the biological activities of indole derivatives similar to 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride:
- Antimicrobial Studies : A study demonstrated that an indole derivative exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing efficacy .
- Cancer Cell Line Studies : Research involving various synthesized indoles showed significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents in oncology .
Q & A
(Basic) What are the optimal synthetic strategies for achieving high-purity 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride?
Methodological Answer:
The synthesis of halogenated indole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, and describe protocols using CuI in PEG-400/DMF solvent systems, yielding 25–42% after column chromatography . Key steps include:
- Solvent Optimization : PEG-400:DMF mixtures enhance reaction efficiency due to their polarity and ability to stabilize intermediates.
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate:hexane) followed by aqueous precipitation improves purity .
- Yield Improvement : Consider varying catalysts (e.g., Cu nanoparticles) or microwave-assisted synthesis to reduce reaction time and byproducts.
(Basic) Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
Multi-modal spectroscopy is essential:
- NMR Spectroscopy : 1H NMR (e.g., δ 7.23 ppm for aromatic protons) and 13C NMR (e.g., δ 146.0 ppm for triazole carbons) confirm regiochemistry and substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS (e.g., m/z 385.0461 [M+H]+) validates molecular weight .
- TLC Monitoring : Use Rf values to track reaction progress and assess purity before purification .
(Advanced) How can computational chemistry enhance synthetic route design for halogenated indoles?
Methodological Answer:
The ICReDD framework ( ) integrates quantum chemical calculations and experimental data to predict reaction pathways:
- Reaction Path Search : Tools like Gaussian or ORCA simulate transition states and intermediates to identify energetically favorable routes .
- Machine Learning : Train models on existing indole synthesis data to predict optimal solvent/catalyst combinations.
- COMSOL Multiphysics : Couple AI with multi-physics simulations to optimize parameters like temperature and stirring rates in real time .
(Advanced) What experimental designs resolve low-yield challenges in multi-step syntheses?
Methodological Answer:
Factorial Design ( ) systematically evaluates variables:
- Factors : Catalyst loading (CuI 0.1–1.0 equiv), solvent ratios (PEG-400:DMF 1:1 to 1:3), and reaction time (6–24 hrs).
- Response Surface Methodology : Optimize interactions between factors to maximize yield. For example, achieved 42% yield by adjusting stoichiometry and reaction time .
- Scale-Up Considerations : Use microfluidic reactors to maintain consistency in mixing and heat transfer.
(Application) How can this compound be applied in enzyme inhibition studies?
Methodological Answer:
Indole derivatives are known to interact with enzymes like kinases and oxidoreductases:
- Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with active sites (e.g., bisindolylmaleimide inhibitors in ) .
- In Vitro Assays : Test against targets such as Flt3 kinase ( ) using fluorescence-based activity assays.
- Structure-Activity Relationships (SAR) : Modify the chloro/bromo substituents to assess their impact on binding affinity .
(Data Contradiction) How to address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer:
Contradictory yields (e.g., 25% vs. 42% in vs. 3) arise from variables like:
- Catalyst Activity : Residual moisture or oxidation states of CuI can alter efficiency.
- Work-Up Protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) impact recovery rates.
- Statistical Analysis : Apply ANOVA to identify significant factors across studies. Replicate experiments under controlled conditions to isolate critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
